![molecular formula C9H14F5NO2S B11759330 (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11759330.png)
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid tert-butyl ester moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pentafluoroethylsulfanyl Intermediate
Reagents: Pentafluoroethyl iodide, thiourea
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at a temperature of 60-80°C.
Reaction: Pentafluoroethyl iodide reacts with thiourea to form pentafluoroethylsulfanyl intermediate.
-
Alkylation of the Intermediate
Reagents: Ethyl bromide, base (e.g., potassium carbonate)
Conditions: The reaction is conducted in an aprotic solvent (e.g., dimethylformamide) at room temperature.
Reaction: The pentafluoroethylsulfanyl intermediate undergoes alkylation with ethyl bromide to form (2-Pentafluoroethylsulfanyl-ethyl) intermediate.
-
Formation of the Carbamic Acid Ester
Reagents: tert-Butyl chloroformate, base (e.g., triethylamine)
Conditions: The reaction is carried out in an organic solvent (e.g., dichloromethane) at low temperature (0-5°C).
Reaction: The (2-Pentafluoroethylsulfanyl-ethyl) intermediate reacts with tert-butyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature in an organic solvent.
Products: Oxidation of the sulfanyl group leads to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted at low temperatures in an inert atmosphere.
Products: Reduction of the carbamic acid ester group results in the formation of amines.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are carried out in the presence of a base at elevated temperatures.
Products: Substitution reactions lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester finds applications in several scientific research fields:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel materials with unique properties.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Utilized in the design of inhibitors for specific biological targets.
-
Medicine
- Explored for its potential as a drug candidate due to its unique chemical structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The pentafluoroethylsulfanyl group imparts unique electronic properties, allowing the compound to interact with enzymes and receptors in a specific manner. The carbamic acid ester moiety can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- (2-Chloromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- (2-Bromomethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
Uniqueness
(2-Pentafluoroethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds with different substituents. The pentafluoroethylsulfanyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C9H14F5NO2S |
---|---|
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C9H14F5NO2S/c1-7(2,3)17-6(16)15-4-5-18-9(13,14)8(10,11)12/h4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZYEDHSONYSHJSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCSC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.